1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-isopropylurea
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Overview
Description
The compound “1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-isopropylurea” is a complex organic molecule that contains furan and thiophene rings, a hydroxy group, an ethyl chain, and an isopropylurea group . Furan is a heterocyclic compound with a five-membered aromatic ring that includes an oxygen atom . Thiophene is also a heterocyclic compound with a five-membered ring, but it contains a sulfur atom instead .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or protodeboronation of pinacol boronic esters .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the aromatic furan and thiophene rings, the hydroxy group, and the isopropylurea group. The furan and thiophen rings are aromatic and planar, which could influence the overall shape and reactivity of the molecule .
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the furan and thiophen rings, the hydroxy group, and the isopropylurea group. Furan and thiophen rings are aromatic and can undergo electrophilic substitution reactions .
Scientific Research Applications
Photoinduced Direct Oxidative Annulation
A study highlights a photoinduced direct oxidative annulation process involving compounds related to 1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-isopropylurea, providing access to highly functionalized polyheterocyclic compounds. This process, which occurs without the need for transition metals and oxidants, leverages the phenomenon of excited-state intramolecular proton transfer (ESIPT) to synthesize 1-(5-hydroxynaphtho[2,1-b]furan-4-yl)ethanone and its analogues, indicating the compound's utility in creating complex molecular structures (Jin Zhang et al., 2017).
Regiocontrolled Synthesis of γ-Hydroxybutenolides
Another research application demonstrated the regiocontrolled synthesis of γ-hydroxybutenolides via photooxygenation of 2-thiophenyl-substituted furans. This study underlines the compound's role in facilitating the synthesis of butenolides, a class of compounds with significant biological activity. The carbonyl group's position in the butenolide is crucial, and the study proposes a radical chain mechanism for the transformation of the thiophenyl moiety (Vasiliki Kotzabasaki et al., 2016).
Dye-Sensitized Solar Cells
Phenothiazine derivatives incorporating furan and thiophene linkers, similar to the core structure of 1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-isopropylurea, have been utilized in dye-sensitized solar cells (DSSCs). These derivatives have been shown to significantly impact the performance of DSSCs, with a furan-conjugated linker derivative demonstrating a solar energy-to-electricity conversion efficiency improvement of over 24% compared to reference cells (Se Hun Kim et al., 2011).
Future Directions
properties
IUPAC Name |
1-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-10(2)16-13(17)15-9-14(18,11-5-3-7-19-11)12-6-4-8-20-12/h3-8,10,18H,9H2,1-2H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDXRPPFVHQNKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC(C1=CC=CO1)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-isopropylurea |
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